Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate
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Overview
Description
Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromo-2-(3-chloro-1H-1,2,4-triazol-1-yl)acetate with a suitable nucleophile. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines. These reactions are typically carried out in polar solvents like DMF or DMSO at moderate temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted triazoles.
Oxidation and Reduction: Products include oxidized or reduced triazole derivatives.
Hydrolysis: The major product is 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid.
Scientific Research Applications
Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate involves the inhibition of specific enzymes. In the case of its use as a fungicide, it inhibits sterol demethylation, which is essential for the synthesis of ergosterol, a key component of fungal cell membranes . This disruption leads to the death of the fungal cells.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Anastrozole: A triazole derivative used in the treatment of breast cancer.
Flupoxam: A triazole derivative used as a herbicide.
Uniqueness
Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and ester group make it a versatile intermediate for further chemical modifications, enhancing its utility in various applications.
Properties
IUPAC Name |
ethyl 2-(3-chloro-1,2,4-triazol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O2/c1-3-13-6(12)5(2)11-4-9-7(8)10-11/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOZJUKHUFOJFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=NC(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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